1-Ethynylcyclohexan-1-amine hydrochloride
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Overview
Description
1-Ethynylcyclohexan-1-amine hydrochloride is an organic compound with the molecular formula C8H14ClN It is a derivative of cyclohexanamine, where an ethynyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynylcyclohexan-1-amine hydrochloride can be synthesized through the reaction of cyclohexanone with ethynylmagnesium bromide, followed by reductive amination with ammonia or an amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-ethynylcyclohexanamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexanamines.
Scientific Research Applications
1-Ethynylcyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethynylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, altering the activity of the target molecules. This can lead to changes in metabolic pathways or cellular processes, depending on the specific application.
Comparison with Similar Compounds
Cyclohexanamine: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
1-Ethynylcyclohexanol: Contains a hydroxyl group instead of an amine, leading to different applications and reactivity.
1-Ethynylcyclohexanone: Contains a carbonyl group, which significantly alters its chemical behavior.
Uniqueness: 1-Ethynylcyclohexan-1-amine hydrochloride is unique due to the presence of both the ethynyl and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-ethynylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-8(9)6-4-3-5-7-8;/h1H,3-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUBOXNJTCCCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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